Idrabiotaparinux

Description

Properties

CAS No. |

774531-07-6 |

|---|---|

Molecular Formula |

C53H88N4O51S8 |

Molecular Weight |

1853.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-4,5-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C53H88N4O51S8/c1-86-30-22(17-93-110(65,66)67)96-48(29(33(30)87-2)56-27(59)15-9-8-12-16-54-26(58)14-11-10-13-25-28-21(20-109-25)55-53(64)57-28)101-36-34(88-3)42(90-5)50(103-40(36)46(60)61)100-32-24(19-95-112(71,72)73)98-52(45(108-116(83,84)85)39(32)106-114(77,78)79)102-37-35(89-4)43(91-6)51(104-41(37)47(62)63)99-31-23(18-94-111(68,69)70)97-49(92-7)44(107-115(80,81)82)38(31)105-113(74,75)76/h21-25,28-45,48-52H,8-20H2,1-7H3,(H,54,58)(H,56,59)(H,60,61)(H,62,63)(H2,55,57,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)/t21-,22+,23+,24+,25-,28-,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,48+,49-,50+,51+,52+/m0/s1 |

InChI Key |

MUQWDYYIYNYBQD-OFHININYSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]6C(=O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O |

Canonical SMILES |

COC1C(OC(C(C1OC)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O |

Synonyms |

idrabiotaparinux |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Idrabiotaparinux on Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrabiotaparinux, a biotinylated synthetic pentasaccharide, is a long-acting indirect inhibitor of coagulation Factor Xa (FXa). Its anticoagulant effect is mediated through high-affinity binding to antithrombin (AT), which induces a conformational change in AT, thereby accelerating the inactivation of FXa. This document provides a detailed examination of the molecular mechanism, binding kinetics, and key experimental methodologies used to characterize the interaction between this compound, antithrombin, and Factor Xa.

Introduction

This compound is a synthetic anticoagulant derived from idraparinux, a pentasaccharide that represents the minimal heparin sequence required for high-affinity binding to antithrombin.[1] The structure of this compound is identical to idraparinux with the addition of a biotin moiety at the non-reducing end.[2][3] This biotin tag provides a unique feature: the potential for rapid reversal of its anticoagulant effect by the administration of avidin, which binds with very high affinity to biotin.[2] Despite promising clinical trial results, the development of this compound was discontinued for commercial reasons.[4] Nevertheless, its mechanism of action remains a subject of scientific interest.

Core Mechanism of Action: Indirect Inhibition of Factor Xa

This compound exerts its anticoagulant effect not by directly binding to Factor Xa, but indirectly through its interaction with antithrombin, a natural inhibitor of several coagulation serine proteases. The mechanism can be dissected into a two-step process:

-

High-Affinity Binding to Antithrombin: this compound binds with high affinity to a specific site on the antithrombin molecule. This binding induces a critical conformational change in antithrombin.

-

Accelerated Inactivation of Factor Xa: The conformational change in antithrombin dramatically accelerates the rate at which it can recognize and inactivate Factor Xa. The this compound-antithrombin complex forms a ternary complex with Factor Xa, leading to the irreversible inhibition of the enzyme's activity in the coagulation cascade.

This indirect mechanism is highly specific for Factor Xa, with minimal direct activity against thrombin (Factor IIa).

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway of this compound-mediated inhibition of Factor Xa.

Caption: this compound binds to antithrombin, accelerating the inhibition of Factor Xa.

Quantitative Data: Binding Affinity and Inhibition

The following table summarizes the key quantitative parameters that describe the interaction between this compound, antithrombin, and Factor Xa.

| Parameter | Description | Value | Notes |

| Kd | Dissociation constant for the binding of this compound to antithrombin. | ~1.4 ± 0.3 nM | This value is for idraparinux, but this compound is considered bioequivalent in terms of anti-FXa activity. |

| Ki | Inhibition constant for the ternary complex (this compound-AT-FXa). | Not explicitly found in public literature. | The Ki would provide a direct measure of the potency of the this compound-antithrombin complex as an inhibitor of Factor Xa. |

| IC50 | Half-maximal inhibitory concentration. | Not explicitly found in public literature. | This value is dependent on experimental conditions but would reflect the functional potency in a given assay. |

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a standard method for determining the anti-Factor Xa activity of heparinoids like this compound.

Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with the sample containing this compound and antithrombin. The residual Factor Xa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the anti-Factor Xa activity in the sample.

Workflow Diagram:

Caption: Workflow for the chromogenic anti-Factor Xa assay.

Detailed Methodology (Representative Protocol):

-

Reagents:

-

Tris buffer (e.g., 0.05 M, pH 8.4) containing NaCl (0.175 M), EDTA (7.5 mM), and a blocking agent like polyethylene glycol (PEG) 6000 (0.1%).

-

Human Antithrombin (AT) solution (e.g., 1.0 IU/mL in Tris buffer).

-

Bovine Factor Xa solution (e.g., a concentration that gives a linear response in the assay).

-

Chromogenic substrate for Factor Xa (e.g., S-2222, ~0.5-1.0 mM in distilled water).

-

Stopping reagent (e.g., 20% v/v acetic acid).

-

This compound calibrators and controls.

-

-

Procedure (Manual Method in Tubes):

-

Prepare a series of dilutions of the this compound standard and the test samples in Tris buffer.

-

In a series of plastic tubes pre-warmed to 37°C, add a defined volume of the diluted standard or sample.

-

Add a defined volume of the pre-warmed AT solution to each tube, mix, and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Add a defined volume of the pre-warmed Factor Xa solution to each tube, mix, and incubate for a precise time (e.g., 2 minutes) at 37°C.

-

Add a defined volume of the pre-warmed chromogenic substrate solution to each tube, mix, and incubate for a precise time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a defined volume of the stopping reagent.

-

Measure the absorbance of each solution at 405 nm using a spectrophotometer.

-

Construct a calibration curve of absorbance versus this compound concentration and determine the concentration of the unknown samples.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, including the binding kinetics of this compound to antithrombin.

Principle: One molecule (the ligand, e.g., antithrombin) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Workflow Diagram:

Caption: General workflow for an SPR experiment to measure binding kinetics.

Detailed Methodology (Representative Protocol):

-

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl).

-

Running buffer (e.g., HBS-EP).

-

Purified human antithrombin.

-

This compound solutions at a range of concentrations.

-

Regeneration solution (e.g., high salt buffer).

-

-

Procedure:

-

Equilibrate the SPR system with running buffer.

-

Activate the sensor chip surface using a standard amine coupling protocol with EDC/NHS.

-

Immobilize antithrombin to the desired level on one or more flow cells. A reference flow cell should be activated and blocked without ligand immobilization.

-

Deactivate any remaining active esters with ethanolamine-HCl.

-

Inject a series of concentrations of this compound over the ligand and reference surfaces for a defined association time.

-

Flow running buffer over the surfaces for a defined dissociation time.

-

If necessary, inject a regeneration solution to remove any remaining bound analyte.

-

Fit the resulting sensorgrams (after reference cell subtraction) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

-

Conclusion

This compound is a highly specific, long-acting indirect inhibitor of Factor Xa. Its mechanism of action is dependent on its high-affinity binding to antithrombin, which allosterically activates the serpin to rapidly inactivate Factor Xa. The biotin moiety provides a means for rapid reversal of its anticoagulant effect. The quantitative characterization of its interaction with antithrombin and Factor Xa relies on established biochemical and biophysical techniques such as chromogenic assays and surface plasmon resonance. While its clinical development has been halted, the study of this compound continues to provide valuable insights into the pharmacology of synthetic anticoagulants.

References

- 1. Idraparinux: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of idraparinux and this compound for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

Idrabiotaparinux: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrabiotaparinux is a synthetic, long-acting, indirect factor Xa inhibitor that was developed as an anticoagulant. A key feature of this molecule is its biotinylated structure, which allows for rapid and specific reversal of its anticoagulant effect by the administration of avidin. This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

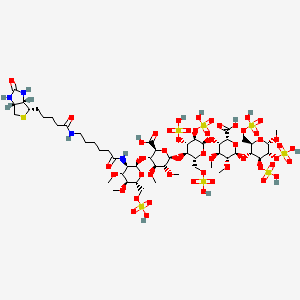

Chemical Structure

This compound is a derivative of Idraparinux, which is a synthetic pentasaccharide. The chemical structure of this compound is characterized by the covalent attachment of a biotin moiety to the non-reducing end of the pentasaccharide chain.[1] This structural modification is the basis for its unique neutralization mechanism.

The core pentasaccharide is a polymethylated synthetic compound that binds with high affinity to antithrombin.[2] The systematic IUPAC name for this compound is (2S,3S,4S,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-4,5-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid.[3]

Molecular Composition and Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₈₈N₄O₅₁S₈ | [3] |

| Molecular Weight | 1853.8 g/mol | [3] |

| Monoisotopic Mass | 1852.2181138 Da | |

| Topological Polar Surface Area | 851 Ų | |

| Form | Available as the sodium salt (this compound sodium) |

Structural Diagram

The 2D chemical structure of this compound is presented below, illustrating the pentasaccharide core and the attached biotin linker.

Synthesis of this compound

The synthesis of this compound is a complex multi-step process that involves the initial chemical synthesis of the pentasaccharide core, Idraparinux, followed by the strategic attachment of a biotinylated linker. The foundational methods for this synthesis are detailed in patent application WO 02/24754.

Synthesis of the Pentasaccharide Core (Idraparinux)

The synthesis of the pentasaccharide backbone of this compound, which is Idraparinux, is a significant undertaking in carbohydrate chemistry. It involves the sequential and stereocontrolled glycosylation of appropriately protected monosaccharide building blocks to assemble the desired pentasaccharide sequence. This is followed by a series of deprotection and sulfation steps to introduce the sulfate groups at specific positions, which are crucial for its anticoagulant activity.

Biotinylation of the Pentasaccharide

The final key step in the synthesis of this compound is the covalent attachment of a biotin moiety. This is typically achieved by reacting the purified pentasaccharide, which has a suitable functional group for conjugation (often an amine), with an activated biotin derivative. This process results in the formation of a stable amide linkage between the biotin linker and the pentasaccharide.

The overall synthetic workflow can be visualized as follows:

Representative Experimental Protocol for Biotinylation

While the specific, industrial-scale protocol for this compound is proprietary, a representative experimental procedure for the biotinylation of a similar aminopentyl-functionalized pentasaccharide (a fondaparinux derivative) can be described as follows. This provides a plausible methodology for the final biotinylation step.

-

Dissolution: The aminopentyl-functionalized pentasaccharide is dissolved in a suitable dry solvent, such as dimethyl sulfoxide (DMSO).

-

Addition of Biotin Reagent: An activated N-hydroxysuccinimide ester of biotin (Biotin-OSu) and a tertiary amine base (e.g., triethylamine, Et₃N) are added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature until the starting pentasaccharide is completely converted to the biotinylated product, as monitored by an appropriate analytical technique such as mass spectrometry.

-

Purification: The crude product is then purified using size-exclusion chromatography (e.g., Bio-Gel P-4) to yield the final, highly pure biotinylated pentasaccharide.

Mechanism of Action and Reversibility

This compound exerts its anticoagulant effect by binding to antithrombin III, which potentiates the neutralization of Factor Xa. The biotin moiety does not interfere with this binding.

The key innovation of this compound is its reversibility. The high-affinity interaction between biotin and avidin (a protein found in egg whites) allows for the rapid and specific neutralization of the anticoagulant effect of this compound. Intravenous administration of avidin leads to the formation of a stable this compound-avidin complex, which is then cleared from circulation, effectively reversing the anticoagulation.

The logical relationship for the mechanism of action and its reversal is depicted in the following diagram:

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound and its precursor, Idraparinux.

| Parameter | Value | Compound | Reference |

| Antithrombin Affinity (Kd) | 1.4 ± 0.3 nM | Idraparinux | |

| Mechanism of Action | Indirect Factor Xa Inhibitor | This compound | |

| Reversal Agent | Avidin | This compound | |

| Reversal of Anti-FXa Activity | 67% to 97% with avidin infusion | This compound |

Conclusion

This compound represents a significant development in anticoagulant therapy, primarily due to its synthetic nature and the innovative inclusion of a biotin tag for specific and rapid reversal. Its chemical structure, based on a well-defined pentasaccharide, and its multi-step synthesis, culminating in a precise biotinylation, underscore the advancements in medicinal chemistry and carbohydrate synthesis. This technical guide provides a foundational understanding of the core chemical and synthetic aspects of this compound for professionals engaged in drug discovery and development.

References

The Pharmacokinetics and Pharmacodynamics of Idrabiotaparinux: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrabiotaparinux is a long-acting, synthetic, indirect Factor Xa inhibitor that was developed for the prevention and treatment of thromboembolic disorders. It represents a second-generation compound, building upon its predecessor, idraparinux. The key structural modification in this compound is the covalent attachment of a biotin moiety to the pentasaccharide backbone.[1] This addition allows for the rapid reversal of its anticoagulant effect through the administration of avidin, a protein with a high affinity for biotin, thereby offering a crucial safety advantage in the event of major bleeding or the need for emergency surgery.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on data from key clinical trials.

Mechanism of Action

This compound exerts its anticoagulant effect through an antithrombin (AT)-mediated mechanism. It selectively binds to AT, inducing a conformational change that accelerates the inactivation of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. The biotinylation of the molecule does not interfere with its binding to AT or its inhibitory effect on Factor Xa.

The reversibility of this compound's anticoagulant activity is a key feature. Intravenous administration of avidin leads to the formation of a high-affinity this compound-biotin-avidin complex. This complex is rapidly cleared from the circulation, leading to a swift normalization of Factor Xa activity.

References

The Rise and Fall of a Reversible Anticoagulant: A Technical History of Idrabiotaparinux

An in-depth guide for researchers and drug development professionals on the discovery, development, and eventual discontinuation of idrabiotaparinux, a long-acting, reversible Factor Xa inhibitor.

Executive Summary

This compound (SSR126517) was a promising synthetic pentasaccharide developed by Sanofi-Aventis as a next-generation anticoagulant. Its innovative design, featuring a biotin tag for specific and rapid reversal by avidin, aimed to address the significant unmet need for safer anticoagulation therapies with a controllable antidote. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical origins as a derivative of idraparinux to its evaluation in pivotal Phase III clinical trials. We will delve into its mechanism of action, present key quantitative data from clinical studies in structured tables, detail the experimental protocols of these trials, and visualize the critical pathways and workflows involved in its development. Despite its promising profile, the development of this compound was ultimately discontinued, offering valuable lessons for the future of anticoagulant drug development.

Discovery and Rationale: The Need for a Reversible Agent

The development of this compound was a direct response to the safety concerns surrounding its predecessor, idraparinux. Idraparinux, a long-acting indirect Factor Xa inhibitor, demonstrated efficacy in preventing thromboembolic events but was associated with an increased risk of major bleeding, including intracranial hemorrhage, particularly in elderly patients and those with renal impairment.[1][2] Its very long half-life of approximately 80 hours, while allowing for convenient once-weekly dosing, became a significant liability in the event of bleeding complications, as there was no specific agent to reverse its anticoagulant effect.[1]

This clinical challenge prompted Sanofi-Aventis to develop this compound, a biotinylated version of idraparinux. The core innovation was the covalent attachment of a biotin molecule to the pentasaccharide. This modification was designed to have no impact on the drug's anticoagulant activity but would allow for its rapid and specific neutralization through the high-affinity binding of intravenously administered avidin, an egg-white derived protein. This elegant solution offered the potential for a long-acting anticoagulant with a built-in "off switch," a highly desirable feature for managing bleeding emergencies.

Mechanism of Action: Indirect Inhibition of Factor Xa

This compound exerts its anticoagulant effect through the same mechanism as idraparinux and its parent compound, fondaparinux. It is a synthetic analogue of the antithrombin-binding pentasaccharide sequence of heparin. This compound selectively binds to antithrombin (AT), inducing a conformational change in the AT molecule that accelerates its inhibition of Factor Xa (FXa) by approximately 300-fold. By potently neutralizing FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical step in the coagulation cascade. This, in turn, prevents the formation of fibrin clots.

Pharmacokinetics

The pharmacokinetic profile of this compound was established to be bioequivalent to that of idraparinux. A population pharmacokinetic analysis of idraparinux, based on data from Phase III trials, revealed a three-compartment model. Key pharmacokinetic parameters are summarized in the table below. The exceptionally long terminal half-life underpinned the once-weekly dosing regimen. Creatinine clearance was identified as the most significant covariate affecting the drug's clearance.

| Parameter | Value | Reference |

| Typical Clearance | 0.0255 L/h | |

| Central Volume of Distribution | 3.36 L | |

| Volume of Distribution at Steady-State | 30.8 L | |

| Absorption Rate Constant | 1.37 h | |

| Time to Peak Concentration (Tmax) | 2.5 h | |

| Terminal Half-Life | 66.3 days | |

| Time to Steady-State | 35 weeks |

Clinical Development and Key Trials

This compound underwent a rigorous clinical development program, with several pivotal Phase III trials designed to evaluate its efficacy and safety in the treatment of venous thromboembolism (VTE) and the prevention of stroke in patients with atrial fibrillation (AF).

The EQUINOX Trial: Bioequivalence and Reversibility

The EQUINOX trial was a cornerstone of the this compound development program. This randomized, double-blind study compared the efficacy and safety of this compound with idraparinux in patients with symptomatic deep vein thrombosis (DVT). A key component of this trial was a substudy designed to assess the reversibility of this compound's anticoagulant effect with avidin.

Experimental Protocol: EQUINOX Trial

-

Objective: To demonstrate the bioequivalence of this compound and idraparinux and to assess the safety and efficacy of this compound in patients with acute symptomatic DVT. A substudy aimed to evaluate the reversal of this compound's anticoagulant effect by avidin.

-

Study Design: A multicenter, randomized, double-blind, parallel-group study.

-

Patient Population: 757 patients with objectively confirmed acute symptomatic DVT of the lower limbs.

-

Treatment Arms:

-

This compound: 3.0 mg administered subcutaneously once weekly for 6 months.

-

Idraparinux: 2.5 mg administered subcutaneously once weekly for 6 months.

-

-

Primary Endpoints:

-

Main Study: The incidence of recurrent VTE, clinically relevant bleeding, and all-cause mortality during the 6-month treatment period.

-

Avidin Substudy: The percentage reversal of anti-FXa activity immediately after a 30-minute intravenous infusion of avidin (100 mg) or placebo.

-

-

Methodology: Patients who completed the 6-month treatment with this compound were eligible for the avidin substudy and were re-randomized to receive a single intravenous infusion of either avidin or placebo. Anti-FXa activity was measured immediately before and after the infusion.

-

Key Inclusion Criteria: Adult patients with a confirmed diagnosis of acute symptomatic DVT of the lower limb.

-

Key Exclusion Criteria: High risk of bleeding, severe renal impairment, and known allergy to eggs or avidin.

Results: The EQUINOX trial demonstrated that this compound had a similar efficacy and safety profile to idraparinux for the treatment of DVT. In the avidin substudy, a 100 mg intravenous infusion of avidin rapidly and safely reversed the anti-FXa activity of this compound by a mean of 78% in patients with DVT.

| Outcome | This compound (n=386) | Idraparinux (n=371) | Reference |

| Recurrent VTE | 2.3% | 3.2% | |

| Clinically Relevant Bleeding | 5.2% | 7.3% | |

| All-Cause Mortality | 1.6% | 3.2% |

| Avidin Substudy Outcome | Avidin (n=33) | Placebo (n=22) | Reference |

| Mean Reversal of Anti-FXa Activity | 78% | - |

The BOREALIS-AF Trial: Stroke Prevention in Atrial Fibrillation

The BOREALIS-AF trial was designed to assess the non-inferiority of this compound compared to warfarin for the prevention of stroke and systemic embolism in patients with atrial fibrillation.

Experimental Protocol: BOREALIS-AF Trial

-

Objective: To evaluate the efficacy and safety of once-weekly subcutaneous this compound compared with oral adjusted-dose warfarin in preventing stroke and systemic thromboembolic events in patients with atrial fibrillation.

-

Study Design: A multicenter, randomized, double-blind, assessor-blind, non-inferiority study.

-

Patient Population: Patients with electrocardiogram-documented non-valvular atrial fibrillation with an indication for long-term vitamin K antagonist (VKA) therapy.

-

Treatment Arms:

-

This compound: 3 mg subcutaneously once weekly for the first 7 weeks, followed by 2 mg weekly. Patients with a creatinine clearance of 30-50 mL/min or aged ≥ 75 years received 1.5 mg after the first 7 weeks.

-

Warfarin: Oral daily dose adjusted to maintain an International Normalized Ratio (INR) between 2.0 and 3.0.

-

-

Primary Endpoints:

-

Efficacy: The composite of all fatal or non-fatal strokes and systemic embolism.

-

Safety: Clinically relevant bleeding (major and clinically relevant non-major bleeding).

-

-

Key Inclusion Criteria: Permanent, persistent, or paroxysmal non-valvular atrial fibrillation with at least one additional risk factor for stroke.

-

Key Exclusion Criteria: Prosthetic heart valves, recent stroke, high bleeding risk, severe renal impairment (creatinine clearance < 30 mL/min), and known allergy to eggs or avidin.

Results: The BOREALIS-AF trial was prematurely terminated by the sponsor for commercial reasons. At the time of termination, the available data suggested that this compound had a comparable efficacy to warfarin with a potentially lower bleeding risk.

| Outcome (Annualized Rates) | This compound (n=1886) | Warfarin (n=1887) | Hazard Ratio (95% CI) | Reference |

| Stroke or Systemic Embolism | 1.5% | 1.6% | 0.98 (0.49-1.66) | |

| Clinically Relevant Bleeding | 6.1% | 10.0% | 0.61 (0.46-0.81) |

The CASSIOPEA Trial

Initial searches mentioned a CASSIOPEA trial in the context of this compound. However, further investigation revealed that the CASSIOPEA trial (NCT02541383) evaluated daratumumab in combination with bortezomib, thalidomide, and dexamethasone in patients with multiple myeloma and is not related to this compound. A meta-analysis of four randomized controlled trials involving 8,584 participants did compare idraparinux or this compound with warfarin for VTE treatment. This analysis found that the newer agents significantly decreased the rate of major bleeding but showed a trend towards increased all-cause mortality compared to warfarin.

Discontinuation of Development

Despite the promising clinical trial data, particularly the demonstration of effective reversal with avidin and a potential for lower bleeding rates compared to warfarin, Sanofi-Aventis discontinued the development of this compound in 2009. The precise reasons for this decision were cited as strategic and commercial, rather than being based on safety or efficacy concerns from the ongoing trials.

Conclusion and Future Perspectives

The story of this compound represents a significant chapter in the evolution of anticoagulant therapy. It highlighted the critical importance of developing targeted reversal agents to improve the safety profile of potent, long-acting anticoagulants. The innovative biotin-avidin reversal system was a clever and effective solution that was successfully validated in clinical trials. Although this compound did not reach the market, the scientific and clinical knowledge gained from its development has undoubtedly influenced the subsequent design and development of newer anticoagulants and their specific antidotes. The journey of this compound serves as a valuable case study for researchers and drug development professionals, demonstrating both the potential of rational drug design and the complex interplay of scientific, clinical, and commercial factors that determine the ultimate fate of a promising therapeutic agent.

References

Idrabiotaparinux: A Focused Examination of its Molecular Interactions Beyond Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Idrabiotaparinux, a synthetic, long-acting anticoagulant, has been extensively characterized as a highly specific indirect inhibitor of coagulation Factor Xa (FXa).[1][2] This in-depth guide synthesizes the available scientific literature to explore the molecular targets of this compound, with a particular focus on evidence for interactions beyond its well-established primary target.

Primary Molecular Target: Factor Xa

This compound's principal mechanism of action involves its high-affinity binding to antithrombin (AT).[3][4][5] This binding induces a conformational change in antithrombin, accelerating its inhibition of Factor Xa. Unlike unfractionated heparin, this compound and its parent compound, idraparinux, are selective for Factor Xa and do not significantly inhibit thrombin. This specificity is a key characteristic of this class of synthetic pentasaccharides.

The development of this compound from idraparinux involved the addition of a biotin moiety to the non-reducing end of the pentasaccharide. This modification was not intended to alter its molecular target but to provide a mechanism for rapid neutralization of its anticoagulant effect through the administration of avidin, which has a high affinity for biotin.

Exploration of Molecular Targets Beyond Factor Xa

A thorough review of the provided scientific literature and clinical trial data reveals a notable lack of evidence for any significant off-target molecular interactions of this compound. The research and clinical development of this agent were centered on its potent and specific anti-FXa activity. The adverse events reported in clinical trials, primarily bleeding complications, are consistent with its potent anticoagulant effect and long half-life, rather than suggesting interactions with other signaling pathways. The development of this compound was ultimately discontinued, which may have limited further exploratory research into potential off-target effects.

Pharmacological Profile of this compound

The following table summarizes the key pharmacological properties of this compound, underscoring its focused activity on Factor Xa.

| Property | Description | References |

| Target | Factor Xa | |

| Mechanism of Action | Indirect inhibitor of Factor Xa via high-affinity binding to antithrombin. | |

| Route of Administration | Subcutaneous | |

| Half-life | Exceptionally long, allowing for once-weekly administration. | |

| Reversibility | The biotin moiety allows for neutralization by intravenous avidin. |

Mechanism of Action: Signaling Pathway

The following diagram illustrates the established mechanism of action of this compound within the coagulation cascade.

Experimental Protocols for Target Identification

While specific, detailed experimental protocols for identifying off-target effects of this compound are not available in the provided literature, the general methodologies for such investigations in drug development include:

-

Broad-Panel Kinase and Receptor Screening:

-

Methodology: The compound is tested against a large panel of known kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets. Binding assays (e.g., radioligand binding assays) or functional assays are used to detect potential interactions.

-

Objective: To identify any unintended molecular interactions at physiologically relevant concentrations.

-

-

Cell-Based Phenotypic Screening:

-

Methodology: Various cell lines are treated with the compound to observe for unexpected phenotypic changes, such as alterations in cell morphology, proliferation, or apoptosis. High-content imaging and analysis can be employed to quantify these effects.

-

Objective: To uncover potential off-target effects by observing the drug's impact on cellular systems.

-

-

Proteomic and Transcriptomic Analysis:

-

Methodology: Techniques like mass spectrometry-based proteomics or RNA sequencing are used to analyze changes in protein expression or gene transcription in cells or tissues exposed to the drug.

-

Objective: To identify broader cellular pathways that may be affected by the drug, suggesting potential indirect or off-target interactions.

-

The following workflow illustrates a generalized approach for identifying molecular targets.

Conclusion

Based on the available scientific and clinical data, this compound is a highly specific indirect inhibitor of Factor Xa. There is no significant evidence to suggest that it has any other molecular targets. Its clinical effects and adverse event profile are consistent with its potent and long-lasting anticoagulant activity. The addition of the biotin moiety for reversibility did not alter its fundamental mechanism of action. Future research, should it be undertaken, would require broad, unbiased screening approaches to definitively exclude the possibility of any currently unknown off-target interactions.

References

Preclinical Efficacy and Safety of Idrabiotaparinux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed preclinical study data for idrabiotaparinux is not extensively available in the public domain. Much of the information presented herein is based on the preclinical data of its predecessor, idraparinux, with which this compound has been shown to be bioequivalent, and on established principles of anticoagulant drug development.

Introduction

This compound is a long-acting, synthetic, indirect Factor Xa (FXa) inhibitor. It represents a second-generation compound developed from idraparinux.[1][2] The key structural modification in this compound is the addition of a biotin moiety, which allows for the rapid reversal of its anticoagulant effect by the administration of avidin.[1][3] This feature was introduced to address the clinical challenge of managing bleeding events associated with the long half-life of idraparinux.[1] This guide provides a comprehensive overview of the available preclinical data on the efficacy and safety of this compound, drawing heavily on studies of idraparinux due to their established bioequivalence.

Mechanism of Action

This compound exerts its anticoagulant effect through an antithrombin (AT)-mediated mechanism. It selectively binds to AT, inducing a conformational change in the AT molecule that accelerates its inhibition of Factor Xa by approximately 1000-fold. By potently neutralizing FXa, this compound effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby inhibiting thrombus formation.

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy

The preclinical antithrombotic efficacy of idraparinux, and by extension this compound, has been evaluated in various animal models of thrombosis. These studies aimed to establish the dose-dependent antithrombotic effects and to provide a rationale for clinical dosing.

In Vivo Thrombosis Models

While specific quantitative data for this compound in these models is scarce in public literature, the following represents typical experimental approaches used for its predecessor, idraparinux, and similar anticoagulant agents.

Table 1: Summary of Preclinical Efficacy Data for Idraparinux (as a proxy for this compound)

| Animal Model | Thrombosis Induction | Key Efficacy Endpoint | Representative Findings (Idraparinux) |

| Rat Venous Thrombosis Model | Ligation of the inferior vena cava or ferric chloride application. | Thrombus weight reduction. | Dose-dependent reduction in thrombus weight. |

| Rabbit Venous Thrombosis Model | Stasis and hypercoagulability in a jugular vein segment. | Prevention of thrombus formation. | Effective prevention of thrombosis at clinically relevant doses. |

| Rat Arterial Thrombosis Model | Ferric chloride-induced injury to the carotid artery. | Time to occlusion. | Prolongation of time to thrombotic occlusion. |

Experimental Protocols

-

Animal Species: Male Wistar rats (250-300g).

-

Anesthesia: Intraperitoneal injection of a suitable anesthetic.

-

Procedure:

-

A midline laparotomy is performed to expose the inferior vena cava (IVC).

-

All side branches of the IVC are ligated over a specific segment.

-

A standardized thrombogenic stimulus (e.g., a silk thread) is inserted into the isolated IVC segment.

-

The abdominal cavity is temporarily closed.

-

-

Drug Administration: this compound or vehicle is administered subcutaneously at various doses at a specified time before the thrombogenic challenge.

-

Endpoint Assessment: After a set period (e.g., 2 hours), the ligated IVC segment is excised, and the formed thrombus is isolated and weighed.

-

Data Analysis: The percentage inhibition of thrombus formation is calculated for each dose group relative to the vehicle control.

Figure 2: Experimental workflow for a rat venous thrombosis model.

In Vitro Anti-Factor Xa Activity

The primary pharmacodynamic effect of this compound is the inhibition of FXa activity. This is quantified using a chromogenic anti-Xa assay.

Table 2: In Vitro Anti-Factor Xa Activity

| Assay Type | Principle | Key Parameter |

| Chromogenic Anti-Xa Assay | Measures residual FXa activity after incubation with plasma containing this compound. | Concentration of this compound (in anti-Xa IU/mL). |

Experimental Protocol: Chromogenic Anti-Factor Xa Assay

-

Sample Preparation: Platelet-poor plasma is prepared from blood samples collected from animals treated with this compound.

-

Reagents:

-

Excess Factor Xa.

-

A chromogenic substrate for Factor Xa.

-

Antithrombin (if not sufficiently present in the plasma sample).

-

-

Procedure:

-

The plasma sample is incubated with a known amount of excess Factor Xa in the presence of antithrombin.

-

This compound in the plasma potentiates the inhibition of Factor Xa by antithrombin.

-

A chromogenic substrate is added, which is cleaved by the residual, uninhibited Factor Xa, releasing a colored compound.

-

-

Detection: The color intensity is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) and is inversely proportional to the anti-Xa activity of this compound in the sample.

-

Quantification: The concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of this compound.

Figure 3: Principle of the chromogenic anti-Factor Xa assay.

Preclinical Safety and Toxicology

Comprehensive safety and toxicology studies are essential to characterize the risk profile of a new anticoagulant. Due to the limited public data for this compound, the following sections describe the types of studies that are typically conducted for such compounds.

Table 3: Overview of Preclinical Safety and Toxicology Studies

| Study Type | Animal Species | Key Objectives |

| Single-Dose Toxicity | Rodent (e.g., rat) and non-rodent (e.g., dog) | Determine the maximum tolerated dose (MTD) and acute toxic effects. |

| Repeat-Dose Toxicity | Rodent and non-rodent | Identify target organs for toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and characterize the dose-response relationship for toxic effects. |

| Safety Pharmacology | Various (e.g., rat, dog) | Assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). |

| Genotoxicity | In vitro (e.g., Ames test) and in vivo (e.g., micronucleus test) | Evaluate the potential for mutagenicity and clastogenicity. |

| Reproductive Toxicology | Rat and/or rabbit | Assess effects on fertility, embryo-fetal development, and pre- and postnatal development. |

Experimental Protocols

-

Animal Species: Male Sprague-Dawley rats (200-250g).

-

Anesthesia: Appropriate anesthesia to immobilize the animal.

-

Drug Administration: this compound or vehicle is administered subcutaneously at various doses.

-

Procedure:

-

After a specified time post-dosing, a standardized incision is made on the rat's tail (e.g., 3 mm from the tip).

-

The tail is immediately immersed in saline at 37°C.

-

-

Endpoint Assessment: The time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded as the bleeding time.

-

Data Analysis: Bleeding times for treated groups are compared to the vehicle control group.

Conclusion

The preclinical profile of this compound, largely inferred from its bioequivalent predecessor idraparinux, demonstrates potent and long-lasting antithrombotic activity. Its mechanism of action as an indirect Factor Xa inhibitor is well-established. While specific quantitative preclinical efficacy and safety data for this compound are not widely published, the development of this biotinylated derivative was primarily driven by the need for a reversible anticoagulant to improve its safety profile in clinical use. The available information supports its progression into clinical trials, where its efficacy and safety have been further evaluated. This guide provides a framework for understanding the preclinical evaluation of this compound based on established methodologies for this class of anticoagulants.

References

- 1. WO2012107402A1 - this compound for the treatment of pulmonary embolism and for the secondary prevention of venous thromboembolic events - Google Patents [patents.google.com]

- 2. Idraparinux: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

The Pivotal Role of the Biotin Moiety in the Function and Reversibility of Idrabiotaparinux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrabiotaparinux, a long-acting indirect Factor Xa (FXa) inhibitor, represents a significant development in anticoagulant therapy. Its unique structural feature, a covalently attached biotin moiety, does not interfere with its anticoagulant efficacy but provides a crucial mechanism for rapid and specific reversal. This technical guide delves into the core function of the biotin moiety in this compound, detailing its mechanism of action, the profound implications for anticoagulant reversal, and the experimental methodologies used to characterize this innovative therapeutic agent. Through a comprehensive review of clinical trial data and experimental protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the field of anticoagulation.

Introduction

This compound is a synthetic pentasaccharide, structurally analogous to its predecessor, idraparinux. Both molecules exert their anticoagulant effect by binding to antithrombin (AT), thereby accelerating the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] The exceptionally long half-life of these compounds allows for convenient once-weekly subcutaneous administration.[1][4] However, the prolonged anticoagulant effect of idraparinux raised concerns regarding the management of major bleeding events or the need for emergency surgery.

To address this critical unmet need, this compound was developed. It is a biotinylated version of idraparinux, featuring a biotin molecule attached to the non-reducing end of the pentasaccharide. This modification was engineered to have no discernible impact on the drug's intrinsic anticoagulant activity. The core innovation lies in the introduction of a specific and rapid reversal mechanism through the high-affinity interaction between biotin and avidin, an egg-white derived protein. Intravenous administration of avidin effectively neutralizes the anticoagulant effect of this compound, offering a significant safety advantage.

This guide will explore the multifaceted role of the biotin moiety in the function of this compound, from its impact on pharmacokinetics and pharmacodynamics to its central role in the reversal strategy.

The Biotin Moiety: A Key to Reversibility without Compromising Efficacy

The fundamental design principle of this compound was to create a long-acting anticoagulant with a specific and rapid-acting antidote. The biotin "hook" is the lynchpin of this strategy.

Structural and Functional Equivalence to Idraparinux

A critical aspect of the development of this compound was ensuring that the addition of the biotin moiety did not compromise its anticoagulant efficacy. Extensive in vitro and in vivo studies, including the EQUINOX clinical trial, have demonstrated the bioequivalence of equimolar doses of this compound and idraparinux. The biotin group is attached at a position on the pentasaccharide that does not interfere with its binding to antithrombin.

The Avidin-Biotin Interaction: A Powerful Neutralization Mechanism

The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature, with an exceptionally high affinity (Kd ~10⁻¹⁵ M). This robust and highly specific interaction forms the basis for the rapid reversal of this compound's anticoagulant effect.

When avidin is administered intravenously, it rapidly binds to the biotin moiety of circulating this compound molecules. The resulting this compound-avidin complex is then rapidly cleared from the circulation, leading to a swift reduction in anti-FXa activity and restoration of normal hemostasis.

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound and its reversal by avidin can be visualized as a two-step process involving the coagulation cascade and the subsequent neutralization pathway.

Quantitative Data from Clinical Trials

The efficacy, safety, and reversibility of this compound have been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies.

Table 1: Bioequivalence of this compound and Idraparinux (EQUINOX Sub-study)

| Parameter | Healthy Volunteers (Single Dose) | DVT Patients (6 Months) |

| Ratio of Amax (this compound:Idraparinux) | 0.96 (90% CI: 0.89, 1.04) | 1.11 (90% CI: 1.00, 1.22) |

| Ratio of AUUC (this compound:Idraparinux) | 0.95 (90% CI: 0.87, 1.04) | 1.06 (90% CI: 0.96, 1.16) |

Amax: Maximum anti-FXa activity; AUUC: Area under the anti-FXa activity-time curve; CI: Confidence Interval; DVT: Deep Vein Thrombosis.

Table 2: Reversal of Anti-FXa Activity with Avidin (EQUINOX Sub-study)

| Population | Avidin Dose | Mean Reversal of Anti-FXa Activity |

| Healthy Subjects | 100 mg IV (30-min infusion) | 66.1% to 90.3% |

| DVT Patients | 100 mg IV (30-min infusion) | 67% to 97% (mean 78%) |

Table 3: Efficacy and Safety of this compound vs. Warfarin in Atrial Fibrillation (BOREALIS-AF Trial)

| Outcome | This compound (n=1886) | Warfarin (n=1887) | Hazard Ratio (95% CI) |

| Stroke or Systemic Embolism (% per year) | 1.5 | 1.6 | 0.98 (0.49 - 1.66) |

| Clinically Relevant Bleeding (% per year) | 6.1 | 10.0 | 0.61 (0.46 - 0.81) |

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the evaluation of this compound. It is important to note that specific laboratory protocols may vary.

Chromogenic Anti-Factor Xa Assay

This assay is a cornerstone for assessing the anticoagulant activity of this compound.

Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with plasma containing the inhibitor. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the concentration of the anti-FXa inhibitor.

General Protocol:

-

Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

-

Reagent Preparation:

-

Factor Xa reagent is reconstituted to a standardized concentration.

-

A chromogenic substrate specific for Factor Xa is prepared.

-

Antithrombin (AT) may be included in the FXa reagent or added separately to ensure the reaction is not limited by endogenous AT levels.

-

-

Assay Procedure:

-

A defined volume of patient plasma is incubated with a specific amount of AT (if not in the FXa reagent) at 37°C.

-

A known excess of Factor Xa is added, and the mixture is incubated for a precise period at 37°C, allowing the this compound-AT complex to inhibit FXa.

-

The chromogenic substrate is added. The residual FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).

-

The reaction is stopped after a specific time by adding an acid (e.g., acetic acid).

-

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

Quantification: The anti-FXa activity is determined by comparing the absorbance to a standard curve generated using known concentrations of this compound.

Thrombin Generation Assay (TGA)

The Calibrated Automated Thrombogram (CAT) is a widely used method to assess the overall potential of a plasma sample to generate thrombin.

Principle: This assay measures the dynamic process of thrombin generation and decay in plasma after initiation of coagulation. The output is a "thrombogram" which provides several parameters, including the Endogenous Thrombin Potential (ETP).

General Protocol:

-

Sample Preparation: Platelet-poor plasma is prepared.

-

Assay Setup:

-

Plasma is pipetted into a 96-well plate.

-

A calibrator (a known concentration of thrombin-α2-macroglobulin complex) is added to separate wells to allow for conversion of fluorescence units to thrombin concentration.

-

-

Initiation of Coagulation: A reagent containing a low concentration of tissue factor and phospholipids is added to the plasma to trigger coagulation.

-

Measurement: A fluorogenic substrate for thrombin is added. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is continuously measured by a fluorometer.

-

Data Analysis: The fluorescence intensity over time is converted into a thrombin generation curve using the calibrator data. Key parameters derived from the curve include:

-

Lag Time: Time to the start of thrombin generation.

-

Peak Thrombin: The maximum concentration of thrombin reached.

-

Time to Peak: The time taken to reach peak thrombin.

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).

-

In Vivo Avidin Reversal Studies (Clinical)

Principle: To assess the safety, tolerability, and efficacy of avidin in reversing the anticoagulant effect of this compound in humans.

General Protocol (based on the EQUINOX sub-study):

-

Patient Population: Patients who have been receiving a stable dose of this compound for a specified period (e.g., 6 months).

-

Randomization: Patients are randomized to receive either avidin or a placebo.

-

Administration:

-

A single intravenous infusion of 100 mg of avidin (or placebo) is administered over 30 minutes.

-

-

Pharmacodynamic Assessments:

-

Blood samples are collected immediately before and after the infusion to measure anti-FXa activity.

-

Additional blood samples may be collected at various time points post-infusion to monitor the duration of the reversal effect.

-

-

Safety and Tolerability Monitoring: Patients are closely monitored for any adverse events, including allergic reactions and thrombotic events.

Conclusion

The biotin moiety in this compound is a prime example of rational drug design, successfully integrating a safety feature without compromising the therapeutic efficacy of the parent molecule. The high-affinity and specific interaction with avidin provides a rapid and reliable mechanism for reversing the anticoagulant effect, a critical advantage for a long-acting agent. The data from clinical trials robustly support the bioequivalence of this compound and idraparinux, and the efficacy of avidin as a reversal agent. This technical guide provides a comprehensive overview of the pivotal role of the biotin moiety, supported by quantitative data and an outline of key experimental methodologies, to aid researchers and drug development professionals in their understanding and further exploration of this innovative anticoagulant strategy.

References

Idrabiotaparinux's High-Affinity Interaction with Antithrombin III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Idrabiotaparinux, a synthetic biotinylated pentasaccharide, demonstrates a high binding affinity for antithrombin III (ATIII), a critical regulator of the coagulation cascade. This interaction is the cornerstone of its anticoagulant effect, leading to the potent and specific inhibition of Factor Xa. This technical guide provides an in-depth analysis of the binding affinity, the underlying mechanism of action, and the experimental methodologies used to characterize this interaction. Although the clinical development of this compound and its non-biotinylated precursor, idraparinux, was discontinued, the study of their interaction with antithrombin remains a valuable model for the design of synthetic anticoagulants.

Quantitative Analysis of Binding Affinity

The binding of idraparinux to antithrombin III has been quantified, revealing a high-affinity interaction. This strong binding is essential for its long half-life and potent anticoagulant activity.[1] The key quantitative parameter, the dissociation constant (Kd), is summarized in the table below.

| Compound | Ligand | Analyte | Dissociation Constant (Kd) |

| Idraparinux | Antithrombin III | Idraparinux | 1.4 ± 0.3 nM[2] |

Table 1: Binding Affinity of Idraparinux to Antithrombin III. This table summarizes the reported dissociation constant for the interaction between idraparinux and antithrombin III. A lower Kd value indicates a higher binding affinity.

Mechanism of Action: Antithrombin III-Mediated Inhibition of Factor Xa

This compound functions as an indirect inhibitor of Factor Xa.[3] Its mechanism of action is initiated by its high-affinity binding to antithrombin III.[4][5] This binding event induces a conformational change in the antithrombin III molecule, which significantly accelerates its ability to inactivate Factor Xa, a key enzyme in the coagulation cascade that is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. The biotin moiety on this compound allows for the potential reversal of its anticoagulant effect through the administration of avidin, which binds to biotin with very high affinity.

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound binds to Antithrombin III, leading to the inhibition of Factor Xa and subsequent disruption of the coagulation cascade.

Experimental Protocols

General Protocol for Binding Affinity Determination using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the binding of this compound to antithrombin III.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, suitable for amine coupling)

-

This compound

-

Recombinant human Antithrombin III

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Immobilize Antithrombin III (the ligand) to the activated surface by injecting a solution of ATIII in the immobilization buffer. The desired immobilization level should be determined empirically.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared in the same way but without the immobilization of ATIII to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound (the analyte) in running buffer at various concentrations.

-

Inject the different concentrations of this compound over both the ligand and reference flow cells at a constant flow rate.

-

Monitor the binding response in real-time as a change in resonance units (RU).

-

After the association phase, switch to injecting only the running buffer to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

The software will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Figure 2: General Workflow for SPR Experiment. This flowchart outlines the key steps involved in determining the binding affinity of this compound to Antithrombin III using Surface Plasmon Resonance.

References

- 1. Pentasaccharide Enhances the Inactivation of Factor Xa by Antithrombin through Promoting the Assembly of a Michaelis-type Intermediate Complex. Demonstration by Rapid Kinetic, Surface Plasmon Resonance and Competitive Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.washington.edu [faculty.washington.edu]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Development of idraparinux and this compound for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Idrabiotaparinux

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies of idrabiotaparinux, a long-acting, biotinylated indirect Factor Xa inhibitor. The protocols are based on established preclinical models of venous and arterial thrombosis in rodents.

Mechanism of Action

This compound is a synthetic pentasaccharide that selectively binds to antithrombin (AT), potentiating its inhibitory activity against Factor Xa (FXa). By inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of fibrin clots. The biotin moiety allows for the reversal of its anticoagulant effect by the administration of avidin.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies of this compound (also referred to as SSR126517E in some studies) and its non-biotinylated precursor, idraparinux.

Table 1: Antithrombotic Activity of this compound in a Rat Model of Venous Thrombosis

| Compound | Administration Route | Dose (µg/kg) | % Inhibition of Thrombus Formation (Mean ± SEM) |

| This compound | Intravenous (IV) | 10 | 54 ± 7 |

| 30 | 85 ± 5 | ||

| ID50 | 11 | ||

| Idraparinux | Intravenous (IV) | 10 | 52 ± 6 |

| 30 | 83 ± 4 | ||

| ID50 | 12 |

ID50: Dose that produces 50% of the maximal inhibitory effect.

Table 2: Antithrombotic Activity of this compound in a Mouse Model of Arterial Thrombosis

| Compound | Administration Route | Dose (mg/kg) | Time to Occlusion (min, Mean ± SEM) |

| Control (Saline) | Intravenous (IV) | - | 12.5 ± 1.5 |

| This compound | Intravenous (IV) | 0.3 | 25.5 ± 2.5 |

| 1 | >30 |

*p < 0.05 vs. Control

Experimental Protocols

Protocol 1: Rat Model of Venous Stasis Thrombosis

This protocol describes the induction of venous thrombosis in rats to evaluate the efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (SSR126517E)

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., sodium pentobarbital)

-

Thromboplastin

-

Surgical instruments

-

Sutures

Procedure:

-

Animal Preparation: Anesthetize the rats with an appropriate anesthetic.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous injection into the tail vein or subcutaneous injection). The timing of administration should be determined based on the pharmacokinetic profile of the compound (e.g., 5 minutes before thrombosis induction for IV administration).

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal vena cava.

-

Carefully dissect the vena cava from the surrounding tissues.

-

Ligate the vena cava just below the renal veins. Ligate any side branches to create a segment of stasis.

-

-

Induction of Thrombosis: Inject a standardized amount of thromboplastin into a peripheral vein (e.g., the femoral vein) to initiate the coagulation cascade.

-

Thrombus Formation: Close the abdominal incision with sutures and allow the thrombus to form for a predetermined period (e.g., 2 hours).

-

Thrombus Excision and Measurement:

-

Euthanize the animal.

-

Re-open the abdomen and carefully excise the ligated segment of the vena cava.

-

Open the vessel longitudinally and remove the thrombus.

-

Blot the thrombus to remove excess blood and record its wet weight.

-

-

Data Analysis: Compare the mean thrombus weight between the this compound-treated groups and the vehicle-treated control group. Calculate the percent inhibition of thrombus formation.

Protocol 2: Mouse Model of Ferric Chloride-Induced Arterial Thrombosis

This protocol details the induction of arterial thrombosis in mice to assess the antithrombotic effect of this compound.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

This compound (SSR126517E)

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl₃) solution (e.g., 10%)

-

Filter paper discs

-

Doppler flow probe and monitor

-

Surgical microscope

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the mice with an appropriate anesthetic.

-

Drug Administration: Administer this compound or vehicle intravenously via the tail vein.

-

Surgical Procedure:

-

Place the anesthetized mouse on a surgical board.

-

Make a midline cervical incision and carefully expose the carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Induction of Thrombosis:

-

Soak a small piece of filter paper in a ferric chloride solution.

-

Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

-

Remove the filter paper and wash the area with saline.

-

-

Measurement of Time to Occlusion:

-

Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

-

The time from the application of ferric chloride to the complete cessation of blood flow (occlusion) is recorded.

-

-

Data Analysis: Compare the mean time to occlusion between the this compound-treated groups and the vehicle-treated control group.

Neutralization of Anticoagulant Effect

A key feature of this compound is the ability to reverse its anticoagulant effect with the intravenous administration of avidin.[1] In vivo studies can be designed to demonstrate this reversal.

Protocol Addendum for Neutralization:

-

Following the administration of this compound and the induction of thrombosis (as described in the protocols above), a separate cohort of animals can receive an intravenous injection of avidin.

-

The relevant endpoint (e.g., bleeding time, ex vivo coagulation parameters) is then measured to assess the degree and duration of the reversal of the anticoagulant effect.

These protocols provide a framework for the in vivo evaluation of this compound. Researchers should adapt these methods based on their specific experimental objectives and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Measuring Idrabiotaparinux Activity in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrabiotaparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. Its anticoagulant effect is mediated through its high-affinity binding to antithrombin (AT). This binding induces a conformational change in AT, accelerating the inactivation of Factor Xa and thereby inhibiting the propagation of the coagulation cascade. Unlike its predecessor, idraparinux, this compound is biotinylated, allowing for its activity to be neutralized by avidin.

Accurate measurement of this compound activity in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring in clinical trials and potentially in specific patient populations. The recommended method for quantifying this compound activity is a chromogenic anti-Factor Xa (anti-Xa) assay. This document provides detailed application notes and protocols for performing this assay.

Principle of the Chromogenic Anti-Factor Xa Assay

The chromogenic anti-Xa assay is a functional assay that measures the ability of this compound in a plasma sample to inhibit a known amount of exogenous Factor Xa. The assay is performed in the following steps:

-

Patient plasma containing this compound is incubated with a known excess amount of Factor Xa in the presence of antithrombin.

-

This compound binds to antithrombin, forming a complex that rapidly inactivates Factor Xa.

-

A chromogenic substrate, which is a peptide sequence recognized and cleaved by Factor Xa, is added to the mixture.

-

The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.

-

The amount of color produced is inversely proportional to the this compound activity in the plasma sample. The concentration of this compound is determined by comparing the absorbance of the test sample to a calibration curve prepared with known concentrations of this compound.

Mechanism of Action of this compound

Caption: Mechanism of this compound anticoagulant activity.

Experimental Protocols

Specimen Collection and Handling

Proper specimen collection and handling are critical for accurate results.

-

Blood Collection: Collect whole blood in a light blue top tube containing 3.2% sodium citrate anticoagulant. Ensure the tube is filled to the proper volume to maintain a 9:1 blood-to-anticoagulant ratio.

-

Mixing: Gently invert the collection tube 3-4 times immediately after collection to ensure thorough mixing of blood and anticoagulant.

-

Centrifugation: Within one hour of collection, centrifuge the sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

-

Plasma Separation: Carefully transfer the supernatant plasma to a clean, plastic tube, avoiding disturbance of the buffy coat and red blood cells.

-

Storage: If the assay is not performed immediately, the plasma should be stored frozen at -20°C or below. For long-term storage, -70°C is recommended. Thaw frozen samples rapidly at 37°C before use and mix gently.

Preparation of Reagents

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.4) containing NaCl (175 mM), EDTA (7.5 mM), and a stabilizer (e.g., 0.1% Bovine Serum Albumin).

-

Factor Xa Reagent: Reconstitute bovine Factor Xa to a stock solution and then dilute in assay buffer to the working concentration specified by the manufacturer (typically around 3 nkat/mL).

-

Chromogenic Substrate (S-2222): Reconstitute the lyophilized substrate (e.g., N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride) with sterile water to a stock concentration of 1-4 mM. Further dilute with assay buffer to a working concentration of approximately 1.0 mM.

-

Stopping Reagent: 20% (v/v) Acetic Acid or 2% Citric Acid.

-

This compound Standard: this compound sodium for research purposes can be purchased from vendors such as MedChemExpress.

-

Calibrator and Control Plasma:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. The exact concentration should be determined based on the purity of the standard.

-

Preparation of Calibrators: Spike known concentrations of the this compound stock solution into pooled normal plasma (PNP) to create a series of calibrators. A typical calibration curve might include concentrations ranging from 0 to 2 µg/mL.

-

Preparation of Controls: Prepare low, medium, and high control samples by spiking PNP with this compound to concentrations within the calibration range.

-

Assay Procedure

The following is a general procedure for a manual chromogenic anti-Xa assay. This can be adapted for automated coagulation analyzers.

-

Pre-warm Reagents: Pre-warm the assay buffer, Factor Xa reagent, and chromogenic substrate to 37°C.

-

Sample Preparation: Dilute the patient plasma, calibrators, and controls in the assay buffer. A 1:2 or 1:4 dilution is common.

-

Reaction Incubation:

-

Pipette 50 µL of the diluted plasma sample (or calibrator/control) into a microplate well or cuvette.

-

Add 50 µL of pre-warmed Factor Xa reagent.

-

Incubate for a defined period (e.g., 120 seconds) at 37°C.

-

-

Chromogenic Reaction:

-

Add 50 µL of the pre-warmed chromogenic substrate (S-2222) to the mixture.

-

Incubate for a precise time (e.g., 180 seconds) at 37°C.

-

-

Stop Reaction: Add 50 µL of the stopping reagent to quench the enzymatic reaction.

-

Absorbance Measurement: Read the absorbance of the solution at 405 nm using a microplate reader or spectrophotometer.

Data Analysis and Presentation

The concentration of this compound in the plasma samples is determined from the calibration curve. The absorbance values of the calibrators are plotted against their corresponding concentrations. The relationship is typically inverse and linear on a log-log or linear scale.

Representative Assay Performance Characteristics

The following table summarizes typical performance characteristics for a validated chromogenic anti-Xa assay for a synthetic pentasaccharide like this compound. These values should be established and verified for each specific laboratory assay.

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 2.0 µg/mL |

| Limit of Detection (LOD) | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.05 µg/mL |

| Precision (Intra-assay) | < 5% CV |

| Precision (Inter-assay) | < 10% CV |

| Accuracy (Recovery) | 90 - 110% |

Experimental Workflow

Caption: General workflow for the chromogenic anti-Xa assay.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no color development | - Inactive reagents (Factor Xa, substrate)- Incorrect incubation times/temperatures- High this compound concentration | - Check reagent expiration dates and storage- Verify incubator/water bath temperature and timing- Dilute sample further and re-assay |

| High color development in all wells | - Low or no this compound in samples- Insufficient Factor Xa inhibition | - Verify sample integrity and patient dosing- Check concentration of Factor Xa reagent |

| Poor precision (high CV) | - Pipetting errors- Inconsistent timing- Temperature fluctuations | - Use calibrated pipettes and proper technique- Use a timer for all incubation steps- Ensure stable temperature control |

| Non-linear calibration curve | - Incorrect calibrator dilutions- Reagent degradation- Assay conditions not optimized | - Prepare fresh calibrators- Use fresh reagents- Re-validate assay parameters |

Conclusion

The chromogenic anti-Factor Xa assay is a robust and reliable method for measuring the activity of this compound in plasma samples. Adherence to proper sample collection, handling, and a well-validated assay protocol is essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for researchers and scientists involved in the development and clinical evaluation of this compound.

Application Notes and Protocols: Avidin-Biotin Neutralization Assay for Idrabiotaparinux

For Researchers, Scientists, and Drug Development Professionals

Introduction